molecular formula C19H18N4OS2 B292548 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide

2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide

Cat. No. B292548
M. Wt: 382.5 g/mol
InChI Key: BLOFEQKMYQEQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide, also known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that has been developed to reduce inflammation and pain. This compound is a prodrug that is rapidly converted to its active form, which selectively inhibits cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. ATB-346 has shown promising results in preclinical studies and has the potential to be a safer and more effective alternative to traditional NSAIDs.

Mechanism of Action

2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that are involved in inflammation and pain. Unlike traditional NSAIDs, which also inhibit the COX-1 enzyme, 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide has a lower risk of gastrointestinal side effects such as ulcers and bleeding. This is because COX-1 is also involved in the production of prostaglandins that protect the stomach lining, while COX-2 is primarily involved in inflammation and pain.
Biochemical and physiological effects:
2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide has been shown to reduce inflammation and pain in preclinical models of arthritis and colitis. It also has a lower risk of gastrointestinal side effects compared to traditional NSAIDs. 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide has been found to selectively inhibit the COX-2 enzyme, while sparing the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. This selectivity may contribute to the lower risk of gastrointestinal side effects observed with 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide.

Advantages and Limitations for Lab Experiments

2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide has several advantages for lab experiments. It has been shown to be effective in preclinical models of inflammation and pain, and has a lower risk of gastrointestinal side effects compared to traditional NSAIDs. However, there are also limitations to using 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide in lab experiments. It is a prodrug that requires careful control of reaction conditions and purification methods to ensure high purity and yield. In addition, the mechanism of action of 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide may differ from that of traditional NSAIDs, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide. One area of interest is the potential use of 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide as a treatment for inflammatory bowel disease. Preclinical studies have shown that 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide can reduce inflammation and pain in a mouse model of colitis, suggesting that it may have therapeutic potential for this condition. Another area of interest is the development of new prodrugs that selectively inhibit COX-2 and have a lower risk of gastrointestinal side effects. Finally, further studies are needed to determine the safety and efficacy of 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide in humans. Clinical trials are currently underway to evaluate the safety and efficacy of 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide in patients with osteoarthritis.

Synthesis Methods

2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide can be synthesized by reacting 2-amino-5-phenyl-3-thiophenecarboxylic acid with benzyl isothiocyanate in the presence of triethylamine. The resulting product is then reacted with hydrazine hydrate to form the final compound. The synthesis of 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide is a multi-step process that requires careful control of reaction conditions and purification methods to ensure high purity and yield.

Scientific Research Applications

2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide has been extensively studied in preclinical models of inflammation and pain. In a rat model of arthritis, 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide was found to be more effective than traditional NSAIDs in reducing inflammation and pain, while also having a lower risk of gastrointestinal side effects. 2-[(2-amino-5-phenyl-3-thienyl)carbonyl]-N-benzylhydrazinecarbothioamide has also been shown to reduce inflammation and pain in a mouse model of colitis, suggesting that it may have potential as a treatment for inflammatory bowel disease.

properties

Molecular Formula

C19H18N4OS2

Molecular Weight

382.5 g/mol

IUPAC Name

1-[(2-amino-5-phenylthiophene-3-carbonyl)amino]-3-benzylthiourea

InChI

InChI=1S/C19H18N4OS2/c20-17-15(11-16(26-17)14-9-5-2-6-10-14)18(24)22-23-19(25)21-12-13-7-3-1-4-8-13/h1-11H,12,20H2,(H,22,24)(H2,21,23,25)

InChI Key

BLOFEQKMYQEQOG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=C(SC(=C2)C3=CC=CC=C3)N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=C(SC(=C2)C3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.